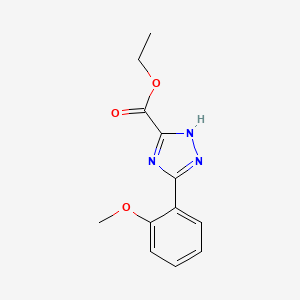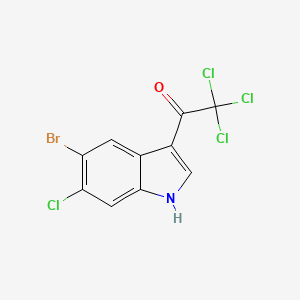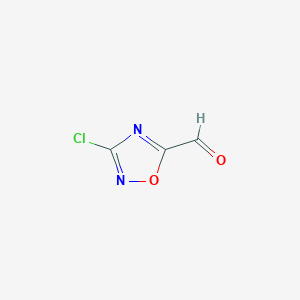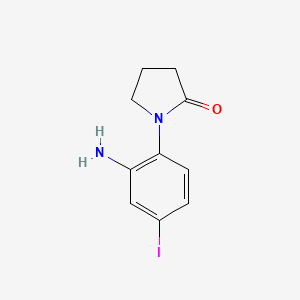
1-Amino-5-vinylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-5-vinylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features an amino group (-NH2) and a vinyl group (-CH=CH2) attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-5-vinylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with acetylene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the vinyl group on the naphthalene ring.
Another method involves the dehydration of 1-(1-naphthyl)ethanol using a strong acid such as sulfuric acid. This reaction also requires elevated temperatures to drive the dehydration process and form the vinyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-5-vinylnaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro-1-amino-5-vinylnaphthalene
Reduction: 1-Amino-5-ethylnaphthalene
Substitution: Halogenated derivatives such as 1-amino-5-bromo-vinylnaphthalene
Aplicaciones Científicas De Investigación
1-Amino-5-vinylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a fluorescent probe in biological assays due to its ability to emit light upon excitation.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-5-vinylnaphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the vinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-2-vinylnaphthalene
- 1-Amino-4-vinylnaphthalene
- 1-Amino-5-ethylnaphthalene
Uniqueness
1-Amino-5-vinylnaphthalene is unique due to the specific positioning of the amino and vinyl groups on the naphthalene ring. This positioning influences its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H11N |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
5-ethenylnaphthalen-1-amine |
InChI |
InChI=1S/C12H11N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h2-8H,1,13H2 |
Clave InChI |
SMSUJMJQRTYMOM-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C2C=CC=C(C2=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)






![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)


